molecular formula C8H4BrFO2 B2480935 5-bromo-4-fluoroisobenzofuran-1(3H)-one CAS No. 1255208-31-1

5-bromo-4-fluoroisobenzofuran-1(3H)-one

Cat. No. B2480935
CAS RN: 1255208-31-1
M. Wt: 231.02
InChI Key: XZNRDCQUJBIHCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-bromo-4-fluoroisobenzofuran-1(3H)-one involves strategic chemical reactions. For instance, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization. This process is characterized by a broad substrate scope and the ability to further elaborate the products via palladium-catalyzed cross-coupling reactions or conversion to other heterocycles through simple operations, indicating a radical process transformation (Yan‐Long Zheng et al., 2019).

Scientific Research Applications

Synthesis and Chemical Transformations

A notable application of 5-bromo-4-fluoroisobenzofuran-1(3H)-one is in synthetic chemistry, where it serves as a precursor for the synthesis of various heterocyclic compounds. The compound can undergo regioselective bromocyclization from 2-alkynylbenzoic acids, leading to 3-(bromomethylene)isobenzofuran-1(3H)-ones. These intermediates are versatile and can be further transformed into other heterocycles or utilized in palladium-catalyzed cross-coupling reactions, indicating a radical transformation process (Zheng et al., 2019).

Photodynamic Therapy Applications

Another research area involves exploring the photophysical and photochemical properties of compounds related to 5-bromo-4-fluoroisobenzofuran-1(3H)-one for medical applications. For instance, derivatives have been synthesized for use as photosensitizers in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential candidates for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Fluorosulfonylation and Isoxazole Synthesis

The compound's structural framework also supports the development of new reagents and methodologies in organic synthesis. For example, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), a novel fluorosulfonylation reagent, has been used for the regioselective synthesis of 5-sulfonylfluoro isoxazoles. This showcases the compound's role in enriching the toolbox for sulfur(vi) fluoride exchange (SuFEx) chemistry, providing a direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties (Leng & Qin, 2018).

Domino Catalysis

Furthermore, 5-bromo-4-fluoroisobenzofuran-1(3H)-one derivatives have been used in domino [Pd]-catalysis processes for the efficient synthesis of isobenzofuran-1(3H)-ones. This methodology demonstrates broad substrate scope and has been applied in the synthesis of pharmaceutical compounds, such as the antiplatelet drug n-butyl phthalide and a cytotoxic agonist, showcasing the compound's utility in medicinal chemistry (Mahendar & Satyanarayana, 2016).

properties

IUPAC Name

5-bromo-4-fluoro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-6-2-1-4-5(7(6)10)3-12-8(4)11/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNRDCQUJBIHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2F)Br)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-4-fluoroisobenzofuran-1(3H)-one

CAS RN

1255208-31-1
Record name 5-bromo-4-fluoro-1,3-dihydro-2-benzofuran-1-one
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Synthesis routes and methods I

Procedure details

A solution of n-BuLi (40 mL, 100 mmol) was added dropwise to a solution of diisopropylamine (10.6 g, 105 mmol) in 150 mL of THF at −70° C. The mixture was stirred at 0° C. for 15 minutes and then cooled to −70° C. again. A solution of 4-bromo-3-fluorobenzoic acid (10 g, 45.7 mmol, in 50 mL of THF) was added dropwise. The resulting mixture was stirred at −70° C. for 1 hour then CH2O gas (generated by heating 5.1 g of Para formaldehyde to 200° C.) was bubbled into the mixture. The resulting mixture was stirred at −70° C. for 1 hour then allowed to warm to room temperature and stirred for another 2 hours. HCl gas was bubbled into the suspension for 15 minutes to give a clear solution. The mixture was diluted with 1 L of EtOAc and washed subsequently with water, saturated Na2CO3 and brine, dried over anhydrous Na2SO4 and concentrated to give 5-bromo-4-fluoro-2-benzofuran-1(3H)-one as white solid.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a flask charged with (3-bromo-2-fluorophenyl)methanol (840 mg, 4.1 mmol) and a stir bar was added added thallium trifluoroacetate (2.3 g, 4.3 mmol) and TFA (4.0 mL) at 0° C. The mixture was allowed to stir for 16 hours. LC showed no SM left at that point. The volatiles were removed under reduced pressure, and the residue was dissolved in DCM and concentrated twice to affect azeotropic removal of all TFA. After pumping the residue under high vacuum for 20 minutes, palladium chloride (73 mg, 0.41 mmol), lithium chloride (350 mg, 8.2 mmol), magnesium oxide (330 mg, 8.2 mmol), and MeOH (15 mL) were added to the flask. The mixture was treated under an atmosphere of CO for 2 hours. To this mixtue was added EtOAc to precipitate all the inorganic solids. The crude solution was filtered through a Celite® pad, and the filtrate was collected, adsorbed onto silica gel, and purified by silica gel chromatography. Removal of solvents gave rise to 5-bromo-4-fluoro-2-benzofuran-1(3H)-one. LC-MS (IE, m/z): 231 [M+1]+;
Quantity
840 mg
Type
reactant
Reaction Step One
Name
thallium trifluoroacetate
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
reactant
Reaction Step Three
Quantity
330 mg
Type
reactant
Reaction Step Three
Quantity
73 mg
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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